molecular formula C18H19NO2 B2600450 N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 932965-05-4

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2600450
CAS No.: 932965-05-4
M. Wt: 281.355
InChI Key: HJRFVAFRXQXHJZ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Chemosensor Applications

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives have been studied for their application as chemosensors. For example, a study developed a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative, showing an “on-off-on” fluorescence response towards Cu2+ and H2PO4− (Meng et al., 2018). This highlights its potential in detecting specific ions in various environments.

Crystal Structure Analysis

Research has been conducted on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing insights into their molecular conformation and potential applications in material science and pharmacology (Gomes et al., 2015).

Antioxidant and Antibacterial Agents

Several studies have focused on synthesizing derivatives of 4H-chromene-3-carboxamide for their antioxidant and antibacterial properties. For example, one study synthesized various derivatives and found some to exhibit good antioxidant activity and antibacterial properties against specific bacterial strains (Subbareddy & Sumathi, 2017).

Biological Properties and Antimicrobial Activity

Research has explored the synthesis of coumarin derivatives containing the chromene-3-carboxamide moiety for their biological properties. This includes studies on their antibacterial activity, indicating their potential as therapeutic agents against microbial pathogenesis (Khan et al., 2019).

Synthesis Methods

Several studies have developed novel methods for the synthesis of chromene-3-carboxamide derivatives, which is significant for pharmaceutical and chemical industries. For example, a study focused on a solvent-free synthesis method, emphasizing eco-friendly and efficient production (Chitreddy & Shanmugam, 2017).

Fluorescent Probe Development

The derivatives of this compound have been investigated as fluorescent probes for detecting metal ions. This application is critical in environmental monitoring and biochemical research (Bekhradnia et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical compound. They include information on its toxicity, flammability, environmental impact, and how to handle and store the compound safely .

Properties

IUPAC Name

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-10,15H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRFVAFRXQXHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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